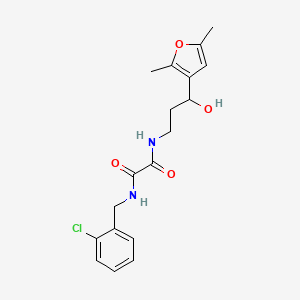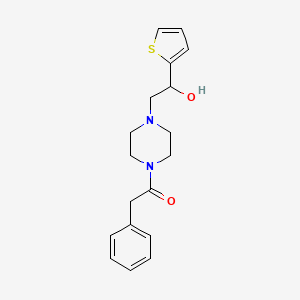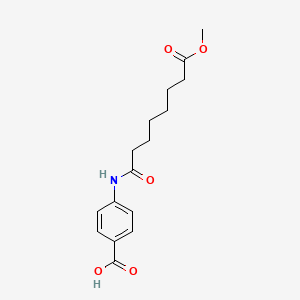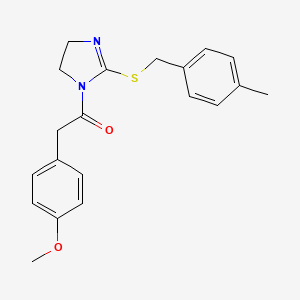
N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities of similar compounds that it may exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized in good yields and characterized spectroscopically . The synthesis involves the formation of amide bonds and the introduction of halogen substituents, which is relevant to the synthesis of N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide, as it likely involves similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, revealing that they crystallize in the monoclinic P21/c space group . The crystal packing is stabilized by hydrogen bonds and π-interactions, which are also expected to be significant in the molecular structure of N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide due to the presence of similar functional groups.
Chemical Reactions Analysis
The related compounds exhibit the ability to form hydrogen bonds and π-interactions, which are crucial in their reactivity and interaction with biological targets . The oxalamide moiety in the compound of interest suggests that it may also engage in similar interactions, potentially leading to biological activities such as DNA-binding, as observed in binuclear copper(II) complexes with related ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of halogen atoms and the oxalamide group suggests that N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide may have distinct solubility, stability, and reactivity profiles. The related antipyrine derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that their properties are significantly influenced by intermolecular interactions . Similarly, the binuclear copper(II) complexes exhibit distinct 3D supramolecular structures due to π-π stacking and hydrogen bonding, which could also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Amide Formation Techniques
A pivotal application in scientific research involving N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is in the development and refinement of amide formation techniques. For example, Ju et al. (2011) discussed amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting the chemical framework's role in synthesizing organic compounds through amide bond formation, which is a critical reaction in organic synthesis and drug development (Lei Ju, J. Bode, Tatsuya Toma, T. Fukuyama, 2011).
Structural Characterization
Another significant area of application is in the structural characterization of N,N'-bis(substituted)oxamide compounds. Wang et al. (2016) elucidated the crystal structure of a closely related N,N'-bis(substituted)oxamide compound, which provides insight into the molecular conformation, interactions, and potential functionalities of such compounds in material science and pharmaceutical research (Chang Wang, K. Zheng, Yan-Tuan Li, Zhiyong Wu, 2016).
Synthetic Methodologies
The compound is also central to novel synthetic methodologies for oxalamides. Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the compound's utility in creating structurally diverse and potentially biologically active oxalamides. This method offers a new avenue for synthesizing anthranilic acid derivatives and oxalamides, underlining the compound's importance in synthetic organic chemistry (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-9-14(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-5-3-4-6-15(13)19/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHGJHPGDEJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)


![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)


![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)